![molecular formula C8H12Br2N2O2 B14731116 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone CAS No. 6302-66-5](/img/structure/B14731116.png)
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of brominated piperazine derivatives. This compound is characterized by the presence of two bromine atoms and a piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone typically involves the bromination of piperazine derivatives. One common method includes the reaction of piperazine with bromoacetyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone involves its interaction with biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone
- 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
Uniqueness
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical syntheses.
Properties
CAS No. |
6302-66-5 |
|---|---|
Molecular Formula |
C8H12Br2N2O2 |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
2-bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12Br2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
InChI Key |
DHZOUIWDQCNEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
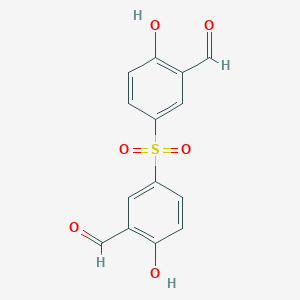
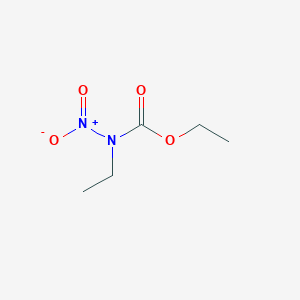

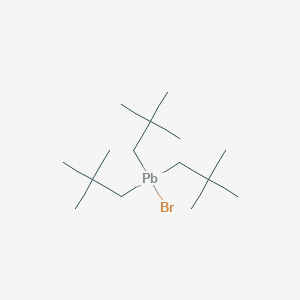

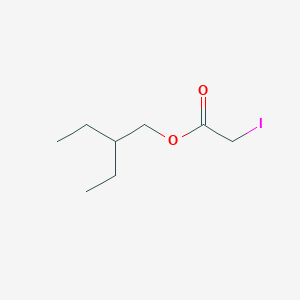


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
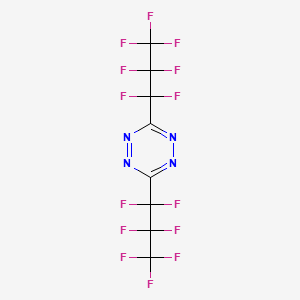
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

